molecular formula C14H14 B1215975 2-Methyldiphenylmethane CAS No. 713-36-0

2-Methyldiphenylmethane

Cat. No. B1215975
Key on ui cas rn: 713-36-0
M. Wt: 182.26 g/mol
InChI Key: PQTAUFTUHHRKSS-UHFFFAOYSA-N
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Patent
US04929784

Procedure details

3.170 ml of toluene and 10.5 g of bleaching earth (Tonsil K 10 from Sudchemie AG) were heated to boiling in a stirring vessel with a distillation passage, condenser and water separator. 216 g of benzyl alcohol were then passed in through a jet in the course of about 2 hours, i.e. benzyl alcohol was added dropwise under a flow of nitrogen (100 1/h) via an immersed thin tube and in this way was rapidly and uniformly distributed and made to react.
Quantity
3.17 mL
Type
reactant
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8](O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O>[CH2:7]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH3:8])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3.17 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
216 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under a flow of nitrogen (100 1/h) via an immersed thin tube and in this way
CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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